methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a carboxylate ester functional group.
Scientific Research Applications
Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial , anti-inflammatory , antiviral , anticancer , and others .
Mode of Action
It is known to participate in the synthesis of 2- ((5-phenoxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives . These derivatives have shown potential anticonvulsant properties , suggesting that the compound may interact with its targets to modulate neuronal excitability.
Biochemical Pathways
Given its potential anticonvulsant activity , it may be inferred that the compound could influence pathways related to neuronal signaling and excitability.
Result of Action
Given its potential anticonvulsant activity , it can be inferred that the compound may have effects on neuronal cells, potentially reducing their excitability.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with appropriate reagents under Vilsmeier-Haack reaction conditions . This reaction typically involves the use of a formylating agent such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and formyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylate ester.
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate: This compound has a sulfamoyl group instead of a phenyl group.
Uniqueness
Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-chloro-1-methyl-3-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-11(13)9(12(16)17-2)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVJGAWCBFHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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